Cas no 13118-91-7 (1,3-Bis(4-methoxyphenoxy)benzene)

1,3-Bis(4-methoxyphenoxy)benzene is an aromatic ether compound characterized by its symmetrical structure, featuring two 4-methoxyphenoxy groups attached to a central benzene ring. This compound exhibits high thermal stability and chemical resistance, making it suitable for applications in high-performance polymers, liquid crystals, and advanced material synthesis. Its methoxy substituents enhance solubility in organic solvents, facilitating its use as an intermediate in fine chemical and pharmaceutical manufacturing. The rigid molecular structure contributes to its utility in designing thermally stable resins and specialty coatings. Additionally, its well-defined purity and consistent reactivity make it a reliable choice for research and industrial applications requiring precise molecular architectures.
1,3-Bis(4-methoxyphenoxy)benzene structure
13118-91-7 structure
Product Name:1,3-Bis(4-methoxyphenoxy)benzene
CAS No:13118-91-7
MF:C20H18O4
MW:322.354526042938
MDL:MFCD00142506
CID:119307
PubChem ID:87564372
Update Time:2025-06-11

1,3-Bis(4-methoxyphenoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Bis(4-methoxyphenoxy)benzene
    • Benzene,1,3-bis(4-methoxyphenoxy)-
    • Bismethoxyphenoxybenzene
    • 1,3-BIS(4-METHOXYPHENOXY)BENZENE 98+%
    • 1-methoxy-4-[3-(4-methoxyphenoxy)phenoxy]benzene
    • FT-0636799
    • SY054102
    • AKOS015851990
    • B1454
    • T70202
    • 1,3-bis-(4-Methoxyphenoxy)benzene
    • CS-0318617
    • SCHEMBL4608736
    • A806220
    • MFCD00142506
    • Benzene, 1,3-bis(4-methoxyphenoxy)-
    • DTXSID50348025
    • (2,2-DIMETHYL-PROPYL)-(4-TRIFLUOROMETHYL-PHENYL)-AMINE
    • m-Bis(p-methoxyphenoxy)benzene
    • 1,3-Bis(4-methoxyphenoxy)benzene #
    • 13118-91-7
    • AC-27902
    • AS-62214
    • MDL: MFCD00142506
    • Inchi: 1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3
    • InChI Key: MUFYVNCRQIHDCE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)C1C=CC=C(C=1)OC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 322.12100
  • Monoisotopic Mass: 322.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 36.9A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 83.0 to 86.0 deg-C
  • Boiling Point: 443.6±40.0 °C at 760 mmHg
  • Flash Point: 137.7±34.2 °C
  • Refractive Index: 1.578
  • PSA: 36.92000
  • LogP: 5.28840
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1,3-Bis(4-methoxyphenoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,3-Bis(4-methoxyphenoxy)benzene Pricemore >>

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abcr
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Additional information on 1,3-Bis(4-methoxyphenoxy)benzene

Professional Introduction to Compound with CAS No. 13118-91-7 and Product Name: 1,3-Bis(4-methoxyphenoxy)benzene

1,3-Bis(4-methoxyphenoxy)benzene, identified by the Chemical Abstracts Service registry number CAS No. 13118-91-7, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a unique structural framework composed of two methoxy-substituted phenyl rings connected through an aromatic core, has garnered considerable attention due to its potential applications in various scientific domains. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further functionalization.

The structural motif of 1,3-Bis(4-methoxyphenoxy)benzene lends itself to diverse chemical modifications, which have been explored in recent years to develop novel materials and bioactive molecules. The benzene ring system provides a stable scaffold for further derivatization, while the methoxyphenoxy side chains offer opportunities for interactions with biological targets. This dual functionality has positioned the compound as a promising candidate for drug discovery and material science applications.

In the context of pharmaceutical research, 1,3-Bis(4-methoxyphenoxy)benzene has been investigated for its potential role in modulating various biological pathways. Studies have suggested that this compound may exhibit properties relevant to anti-inflammatory and antioxidant mechanisms. The methoxy groups, known for their ability to stabilize reactive intermediates, contribute to the compound's stability and bioavailability, which are critical factors in drug development. Furthermore, the aromatic core of 1,3-Bis(4-methoxyphenoxy)benzene can be leveraged to design molecules with enhanced binding affinity to specific enzymes or receptors.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 1,3-Bis(4-methoxyphenoxy)benzene. Molecular docking studies have been conducted to evaluate its interaction with target proteins, providing insights into its potential therapeutic effects. These computational approaches complement experimental investigations and have accelerated the discovery process by identifying promising lead compounds for further optimization.

The synthesis of 1,3-Bis(4-methoxyphenoxy)benzene involves multi-step organic reactions that highlight the compound's synthetic versatility. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the benzene ring system. Additionally, nucleophilic aromatic substitution reactions have been employed to introduce the methoxyphenoxy groups. These synthetic strategies not only demonstrate the compound's accessibility but also showcase the broader capabilities of modern synthetic methodologies.

Material science applications of 1,3-Bis(4-methoxyphenoxy)benzene have also been explored, particularly in the development of advanced polymers and liquid crystals. The rigid aromatic structure and polar methoxy groups contribute to unique material properties, such as thermal stability and optical activity. These characteristics make the compound suitable for use in high-performance materials that require precise control over molecular arrangement and functionality.

The environmental impact of 1,3-Bis(4-methoxyphenoxy)benzene has been a subject of interest due to its potential use in industrial processes. Biodegradability studies have been performed to assess its environmental footprint, revealing that under certain conditions, the compound can undergo degradation into less harmful byproducts. This finding is crucial for ensuring that its applications do not pose undue risks to ecosystems.

In conclusion,1,3-Bis(4-methoxyphenoxy)benzene (CAS No. 13118-91-7) represents a versatile and multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a valuable building block for drug discovery and advanced materials development. As research continues to uncover new applications for this molecule,1,3-Bis(4-methoxyphenoxy)benzene is poised to play an increasingly important role in addressing challenges across multiple scientific disciplines.

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